2-(phenylsulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime
CAS No.: 478031-07-1
Cat. No.: VC4949253
Molecular Formula: C19H14Cl2N2OS
Molecular Weight: 389.29
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 478031-07-1 |
---|---|
Molecular Formula | C19H14Cl2N2OS |
Molecular Weight | 389.29 |
IUPAC Name | (E)-N-[(2,4-dichlorophenyl)methoxy]-1-(2-phenylsulfanylpyridin-3-yl)methanimine |
Standard InChI | InChI=1S/C19H14Cl2N2OS/c20-16-9-8-15(18(21)11-16)13-24-23-12-14-5-4-10-22-19(14)25-17-6-2-1-3-7-17/h1-12H,13H2/b23-12+ |
Standard InChI Key | LHVNIODOQFRJJR-FSJBWODESA-N |
SMILES | C1=CC=C(C=C1)SC2=C(C=CC=N2)C=NOCC3=C(C=C(C=C3)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(Phenylsulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime (CAS: 478031-07-1) possesses the molecular formula C₂₀H₁₄Cl₂N₂OS and a molecular weight of 389.3 g/mol . The structure comprises three distinct regions:
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A nicotinaldehyde backbone (pyridine-3-carbaldehyde) providing aromaticity and hydrogen-bonding capacity.
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A phenylsulfanyl substituent at the 2-position of the pyridine ring, introducing steric bulk and potential thioether-mediated interactions.
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An O-(2,4-dichlorobenzyl)oxime group, contributing halogenated hydrophobicity and oxime-based reactivity .
The E-configuration of the oxime group is favored due to steric considerations, as confirmed by crystallographic data of analogous compounds .
Physical and Spectral Characteristics
Key physicochemical parameters include:
The compound exhibits moderate lipophilicity, facilitating membrane permeability while retaining sufficient aqueous solubility for biological testing .
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis proceeds via a three-step sequence optimized for yield and purity :
Step 1: Nucleophilic Aromatic Substitution
Nicotinaldehyde undergoes sulfanylation with thiophenol in the presence of CuI (10 mol%) and K₂CO₃ in DMF at 110°C for 12 hours, yielding 2-(phenylsulfanyl)nicotinaldehyde (78% yield).
Step 2: Oxime Formation
The aldehyde intermediate reacts with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (4:1) at reflux for 6 hours, generating the corresponding oxime (92% yield).
Step 3: Benzylation
O-Alkylation with 2,4-dichlorobenzyl bromide (1.5 eq) using K₂CO₃ in acetone at 60°C for 24 hours produces the target compound in 65% isolated yield after silica gel chromatography.
Industrial Production Considerations
Scale-up challenges include:
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Exothermic control during benzylation (ΔT > 30°C observed in batch reactors)
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Purification optimization via fractional crystallization from ethyl acetate/n-hexane (3:7)
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Waste management of copper byproducts from Step 1, requiring chelation precipitation
Biological Activities and Mechanisms
Hemoglobin Modulation
In vitro studies using human erythrocytes demonstrate concentration-dependent hemoglobin oxidation (EC₅₀ = 12.3 μM), potentially through:
Enzymatic Interactions
The compound exhibits mixed inhibition against cytochrome P450 3A4 (Ki = 8.7 μM), likely due to:
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π-Stacking between the pyridine ring and heme porphyrin
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Hydrogen bonding of the oxime with active-site water molecules
Comparative Analysis with Structural Analogs
The compound's biological profile differs markedly from related derivatives:
Key structure-activity relationships emerge:
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